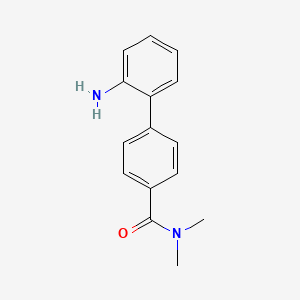

4-(2-Aminophenyl)-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROKUIIRNXTBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718359 | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-30-8 | |

| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Introduction

4-(2-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl derivative with a chemical structure that suggests its potential utility in medicinal chemistry and materials science. The molecule incorporates a flexible biphenyl core, a key structural motif in many biologically active compounds, along with a dimethylbenzamide group and a primary amine. These functional groups are anticipated to govern its physicochemical properties, which in turn dictate its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively design experiments, predict its pharmacokinetic profile, and develop new applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimentally-derived data for this specific molecule, this guide integrates theoretical predictions with established experimental methodologies for its characterization, drawing upon data from structurally analogous compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

The molecular structure, depicted below, reveals a biphenyl scaffold where one phenyl ring is substituted with an N,N-dimethylcarboxamide group at the 4-position, and the other phenyl ring is substituted with an amino group at the 2-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that most of the quantitative data are computed predictions due to the scarcity of published experimental values for this specific molecule.

| Property | Value/Prediction | Data Type | Source & Notes |

| Molecular Weight | 240.30 g/mol | Calculated | [1][2] |

| Appearance | White to off-white solid | Predicted | Based on general knowledge of similar aromatic amides. |

| Melting Point | Not available | Experimental | Data for the analogous N,N-dimethylbenzamide is 43-45 °C.[3][4] The introduction of the aminophenyl group is expected to increase the melting point due to potential for intermolecular hydrogen bonding. |

| Boiling Point | Not available | Experimental | For N,N-dimethylbenzamide, the boiling point is 132-133 °C at 15 mmHg.[3][5] Significant decomposition at atmospheric pressure is likely for the target molecule. |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted | The hydrophobic biphenyl core suggests low aqueous solubility, while the polar amide and amine groups would enhance solubility in polar organic solvents.[6][7] |

| pKa | Not available | Experimental | The primary aromatic amine is expected to have a pKa around 4-5, typical for anilines. The amide is generally considered neutral.[8] |

| LogP (XLogP3) | ~2.3 | Computed | This value suggests moderate lipophilicity.[9] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Computed | [9] |

| Hydrogen Bond Acceptors | 2 (from the C=O and -N(CH₃)₂ groups) | Computed | [9] |

| Rotatable Bond Count | 2 | Computed | [9] |

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the determination of these properties must follow validated experimental protocols. The following sections detail the standard methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[11]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the primary amine is of particular interest as it will determine the extent of ionization at physiological pH. Potentiometric titration is a highly accurate method for pKa determination.[14][15][16]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[16]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated (the half-equivalence point).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP) Measurement

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is a classical and reliable technique for its determination.[1][2][17]

Protocol: Shake-Flask Method for LogP Determination

-

Solvent System: A biphasic system of n-octanol and water (or a buffer of a specific pH for LogD measurement) is prepared and mutually saturated.[18]

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two distinct phenyl rings, the N-methyl protons, and the amine protons. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the amide.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching vibration of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[19][20][21][22][23]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[9][24][25][26][27]

Conclusion

This compound is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, integrating predicted data with established, rigorous experimental methodologies for their determination. For researchers and drug development professionals, the protocols and data presented herein serve as a foundational resource for further investigation and application of this promising chemical entity. The systematic characterization of these properties is a critical step in unlocking the full potential of this compound in future scientific endeavors.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound. [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

-

Cambridge MedChem Consulting. LogP/D. [Link]

- Raevsky, O. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

University of North Carolina at Pembroke. Experiment 1 - Melting Points. [Link]

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Aminobenzamide (HMDB0033947). [Link]

-

The Journal of Chemical Physics. Infrared spectroscopy of biphenyl under hydrostatic pressure. [Link]

-

ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical.... [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ChemSynthesis. N,N-dimethylbenzamide. [Link]

-

ResearchGate. IR spectra of the biphenyl. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

-

PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

PubChem. N,N-Dimethylbenzamide. [Link]

-

LookChem. 3-(4-Aminophenyl)-N,N-dimethylbenzamide. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

PubMed Central. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

-

Wiley Online Library. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. [Link]

-

ResearchGate. GC-MS of N,N-dimethylbenzamide (7).. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. guidechem.com [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. who.int [who.int]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Infrared Spectra of Biphenyl and Several Deuterated Biphenyls (Technical Report) | OSTI.GOV [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]

- 24. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 26. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzamide Derivatives

Introduction: The Versatile Benzamide Scaffold

The benzamide moiety, a deceptively simple chemical scaffold consisting of a benzene ring attached to an amide group, represents a cornerstone in modern medicinal chemistry. Its prevalence in over a quarter of top-selling pharmaceuticals is a testament to its remarkable versatility and ability to form crucial hydrogen bonds with biological targets.[1] This inherent capacity for molecular recognition has spurred extensive research into novel benzamide derivatives, revealing a broad spectrum of pharmacological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, positioning benzamide derivatives as a fertile ground for the development of next-generation therapeutics.[1] This guide provides an in-depth exploration of the diverse biological activities of these compounds, elucidating their mechanisms of action and presenting the experimental workflows used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Malignancy

Novel benzamide derivatives have emerged as potent anticancer agents, exhibiting multifaceted mechanisms of action that strike at the heart of tumor progression.

A. Mechanism of Action: Disrupting Cellular Proliferation and Survival

1. Inhibition of Tubulin Polymerization: A key strategy employed by several N-benzylbenzamide derivatives is the disruption of microtubule dynamics. By binding to the colchicine binding site on tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest and subsequent apoptosis.[2] One notable derivative, compound 20b , has demonstrated significant antiproliferative activities with IC50 values in the nanomolar range across various cancer cell lines.[2]

2. Hedgehog Signaling Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[3] Compound 10f , for instance, has shown potency equivalent to or greater than the clinically used drug GDC-0449, even in resistant medulloblastoma cell lines.[3]

3. Induction of Oxidative Stress-Mediated Apoptosis: Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[4] This surge in ROS leads to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. Western blot analyses have confirmed the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with these compounds.[4]

4. Inhibition of Tyrosine Kinases: Certain 4-(arylaminomethyl)benzamide derivatives have been designed as potent inhibitors of various receptor tyrosine kinases (RTKs), including EGFR, HER-2, and PDGFR.[5] The analogues 11 and 13 , for example, have shown remarkable inhibitory activity against EGFR at nanomolar concentrations.[5]

5. Histone Deacetylase (HDAC) Inhibition: A series of novel benzamide derivatives have been designed and synthesized as HDAC inhibitors, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6]

B. Experimental Workflow: Assessing Anticancer Efficacy

The evaluation of the anticancer properties of novel benzamide derivatives involves a hierarchical series of in vitro assays.

1. Cytotoxicity Screening (MTT Assay): This initial colorimetric assay is a fundamental tool for assessing the ability of a compound to inhibit cell proliferation.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the benzamide derivative for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

-

2. Cell Cycle Analysis (Flow Cytometry): This technique is employed to determine the effect of the compound on the progression of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cancer cells with the benzamide derivative for a defined period.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the stained cells using a flow cytometer.

-

3. Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have lost membrane integrity.

-

Protocol:

-

Treat cells with the benzamide derivative.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Diagram: Anticancer Mechanisms of Benzamide Derivatives

Caption: Key anticancer mechanisms of benzamide derivatives and their cellular outcomes.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[1][7]

A. Mechanism of Action: Targeting Microbial Viability

The precise mechanisms by which benzamide derivatives exert their antimicrobial effects are still under investigation, but they are known to disrupt essential cellular processes in bacteria and fungi. Some derivatives have been shown to interfere with microbial growth and replication.[7][8]

B. Experimental Workflow: Quantifying Antimicrobial Potency

1. Disc Diffusion Assay: This is a qualitative method used to screen for antimicrobial activity.

-

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

-

Protocol:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of an agar plate.

-

Impregnate sterile filter paper discs with a known concentration of the benzamide derivative.

-

Place the discs on the surface of the agar plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition.

-

2. Minimum Inhibitory Concentration (MIC) Determination: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: The test is performed using a serial dilution of the antimicrobial agent in a liquid growth medium. Each dilution is inoculated with a standardized number of microorganisms and incubated. The MIC is the lowest concentration of the agent at which there is no visible turbidity.

-

Protocol:

-

Perform a serial dilution of the benzamide derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plate under suitable conditions.

-

Determine the MIC by visual inspection for turbidity.

-

Table: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 25 | 6.25 | [1] |

| 5a | E. coli | 31 | 3.12 | [1] |

| 6b | E. coli | 24 | 3.12 | [1] |

| 6c | B. subtilis | 24 | 6.25 | [1] |

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Benzamide derivatives have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory cascade.[9][10]

A. Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of certain benzamides are attributed to their ability to inhibit the transcription factor NF-κB.[9] NF-κB is a central regulator of the inflammatory response, and its inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[9]

Diagram: Anti-inflammatory Workflow

Caption: Experimental workflow for evaluating the anti-inflammatory effects of benzamide derivatives.

B. Experimental Workflow: Assessing Anti-inflammatory Effects

1. Measurement of TNFα Production (ELISA):

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of TNFα in cell culture supernatants or biological fluids.

-

Protocol:

-

Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Treat the cells with the benzamide derivative.

-

Collect the cell culture supernatant.

-

Perform a sandwich ELISA using a capture antibody specific for TNFα, a detection antibody conjugated to an enzyme, and a substrate that produces a measurable color change.

-

Quantify the TNFα concentration by measuring the absorbance and comparing it to a standard curve.

-

IV. Neuroprotective Effects: Shielding the Nervous System

Benzamide derivatives are also being explored for their potential to treat neurodegenerative diseases and ischemic stroke.[11][12]

A. Mechanism of Action: Preventing Neuronal Damage

1. Inhibition of Kv2.1 Potassium Channels: Some novel benzamide derivatives act as highly potent and selective inhibitors of the Kv2.1 potassium channel.[11] This channel is involved in regulating neuronal excitability and apoptosis, and its inhibition can prevent cell death in the context of ischemic stroke.[11]

2. Disruption of PSD95-nNOS Protein-Protein Interaction: Aberrant activation of N-methyl-d-aspartate receptors (NMDAR) and the subsequent activation of neuronal nitric oxide synthase (nNOS) contribute to neuronal damage in stroke. Certain benzyloxy benzamide derivatives have been designed to disrupt the interaction between postsynaptic density protein 95 (PSD95) and nNOS, thereby offering a neuroprotective effect without the side effects of direct NMDAR antagonism.[12]

B. Experimental Workflow: Evaluating Neuroprotection

1. In Vitro Neuroprotection Assay:

-

Principle: Primary cortical neurons are subjected to an excitotoxic insult, such as exposure to NMDA, to induce cell death. The ability of the benzamide derivative to protect the neurons from this damage is then assessed.

-

Protocol:

-

Culture primary rat cortical neurons.

-

Treat the neurons with the benzamide derivative.

-

Expose the neurons to NMDA to induce excitotoxicity.

-

Assess cell viability using an appropriate method, such as the MTT assay or lactate dehydrogenase (LDH) assay.

-

V. Synthesis of Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives typically involves standard amidation reactions. A common route is the reaction of a substituted benzoic acid with a substituted amine in the presence of a coupling agent. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride, which then reacts with the amine.[1][13]

Diagram: General Synthesis of Benzamide Derivatives

Caption: A simplified schematic for the synthesis of novel benzamide derivatives.

Conclusion and Future Perspectives

The diverse biological activities of novel benzamide derivatives underscore their immense therapeutic potential. From combating cancer and infectious diseases to mitigating inflammation and protecting the nervous system, these compounds offer a versatile platform for drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles. The continued exploration of the benzamide scaffold promises to yield a new generation of targeted therapies for a wide range of human diseases.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.

- Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.

- Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. (n.d.).

- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed.

- Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. (2025).

- Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC - NIH.

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.

- Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed.

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central.

- Synthesis, characterization and antimicrobial activity evaluation of new agents from benzamides class. (2025).

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre

- Synthesis and anticancer activity of novel water soluble benzimidazole carbam

- Benzamide derivatives as anti-inflammatory compounds and uses thereof. (n.d.).

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central.

- Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences.

- N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed.

- Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety. (2025).

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.

- Anti-inflammatory hybrids of secondary amines and amide-sulfamide deriv

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

in vitro evaluation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

An In-Depth Technical Guide for the In Vitro Evaluation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Foreword: Charting a Course for a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals at the forefront of oncology research, this document serves as a comprehensive technical guide for the initial in vitro evaluation of the novel compound, this compound. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including highly potent Poly (ADP-ribose) polymerase (PARP) inhibitors. Given this precedent, a systematic and mechanistically driven approach is paramount to unlocking the therapeutic potential of this new chemical entity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, phased investigational workflow. We will begin with broad, high-throughput screening to establish baseline bioactivity and progress through increasingly specific assays to elucidate the mechanism of action. Each protocol is presented not merely as a series of steps, but as a self-validating system, with embedded rationale explaining the causality behind key experimental choices. Our objective is to build a robust data package that not only characterizes this compound but also provides a clear, evidence-based rationale for its continued development.

Phase 1: Foundational Bioactivity Screening - The Cytotoxicity Profile

Expertise & Rationale: Before dedicating resources to complex mechanistic studies, we must answer the most fundamental question: Does this compound exhibit cytotoxic or cytostatic activity against cancer cells? A quantitative assessment of cell viability is the essential first step. For this, we employ a tetrazolium salt-based colorimetric assay. While the classic MTT assay is well-established, its reliance on an additional solubilization step for the formazan product introduces potential variability and is less amenable to high-throughput screening.[1][2] Therefore, we will utilize the XTT assay, which produces a water-soluble formazan, streamlining the workflow and improving reproducibility.[1][2][3]

Experimental Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well microplate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for a standard exposure time (e.g., 48 or 72 hours).

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT reagent to electron-coupling reagent).

-

Reagent Addition & Incubation: Add 50 µL of the activated XTT solution to each well, including controls.[1] Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. The incubation time should be optimized based on cell type and metabolic rate.

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm.[1] A reference wavelength of 630-690 nm should also be used to subtract non-specific background absorbance.[1]

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Data Presentation: Cytotoxicity Summary

| Cell Line | Histology | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] |

| HCT116 | Colorectal Carcinoma | [Insert Value] |

| [Add others] | [Add others] | [Insert Value] |

Visualization: Cytotoxicity Screening Workflow

Caption: A streamlined workflow for determining compound IC50 using the XTT assay.

Phase 2: Mechanistic Elucidation at the Cellular Level

Expertise & Rationale: An IC50 value confirms bioactivity but reveals nothing about the mechanism of cell death or growth inhibition. Phase 2 aims to dissect the cellular response. We will investigate three cardinal pillars of anti-cancer drug action: induction of apoptosis, disruption of the cell cycle, and initiation of the DNA Damage Response (DDR). These assays are performed in parallel to build a cohesive, multi-faceted understanding of the compound's effects.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Expertise & Rationale: Apoptosis, or programmed cell death, is a primary mechanism for eliminating damaged cells and a desired outcome for many cancer therapies. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify early-stage apoptotic cells.[5] We combine this with Propidium Iodide (PI), a fluorescent DNA intercalator that is excluded by cells with intact membranes. PI can therefore identify late-stage apoptotic or necrotic cells that have lost membrane integrity. This dual-staining approach, analyzed by flow cytometry, provides a robust method to quantify different cell populations.[5][6]

Experimental Protocol 2: Annexin V/PI Flow Cytometry

Methodology:

-

Cell Culture & Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1x and 2x its predetermined IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant containing floating cells. This step is critical to ensure all cell populations are analyzed.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization: Principle of Annexin V & PI Staining

Caption: Distinguishing cell fates using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis

Expertise & Rationale: Many cytotoxic agents function by inducing damage that leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases (G1, S, or G2/M) before undergoing apoptosis.[7] Analyzing the distribution of cells throughout the cell cycle provides critical insight into the compound's mechanism. The most common method involves staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells.[8][9] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases via flow cytometry.[9][10]

Experimental Protocol 3: Cell Cycle Analysis by PI Staining

Methodology:

-

Cell Culture & Treatment: Seed cells and treat with the compound at 1x and 2x IC50 concentrations for 24 hours, alongside a vehicle control.

-

Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence emission. Use software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | [Value] | [Value] | [Value] |

| Compound (1x IC50) | [Value] | [Value] | [Value] |

| Compound (2x IC50) | [Value] | [Value] | [Value] |

Investigation of the DNA Damage Response (DDR)

Expertise & Rationale: Given that many benzamide-based drugs, particularly PARP inhibitors, function by exploiting DNA repair pathways, assessing the compound's ability to induce DNA damage is a logical and critical step.[11] Western blotting is the gold-standard technique for measuring changes in the expression and post-translational modification of key proteins involved in the DDR. We will probe for two key markers:

-

γH2AX (phosphorylated H2AX at Ser139): This is a rapid and sensitive indicator of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[12]

-

Cleaved PARP: PARP-1 is a key enzyme in DNA repair. During apoptosis, it is cleaved by caspases, rendering it inactive. The appearance of cleaved PARP is a hallmark of apoptosis and links the DNA damage response to the execution of cell death.

Experimental Protocol 4: Western Blotting for DDR Markers

Methodology:

-

Protein Lysate Preparation: Treat cells with the compound (1x and 2x IC50) for a relevant time course (e.g., 6, 12, and 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

-

Incubate the membrane overnight at 4°C with primary antibodies against γH2AX and cleaved PARP. Also, probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[14] Quantify band intensities using densitometry software.

Visualization: Simplified DNA Damage Response Pathway

Caption: Hypothesized pathway from compound-induced DNA damage to apoptosis.

Phase 3: Hypothesis-Driven Target Identification - PARP Inhibition

Expertise & Rationale: If the results from Phase 2 indicate robust induction of γH2AX and apoptosis, it strongly suggests the compound interferes with DNA repair. The structural similarity of the benzamide core to known PARP inhibitors makes PARP a prime candidate for a direct molecular target.[15] PARP inhibitors function by trapping the PARP enzyme on DNA at sites of single-strand breaks, which then leads to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality in cancers with deficient DNA repair pathways (e.g., BRCA mutations).[11] To test this hypothesis, we will use a direct, cell-free enzymatic assay.

Experimental Protocol 5: In Vitro Chemiluminescent PARP Assay

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) (pADPr) onto histone proteins coated on a microplate.

Methodology:

-

Plate Coating: Use a 96-well strip plate pre-coated with histone proteins.

-

Compound Addition: Add various concentrations of this compound to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

-

Enzymatic Reaction: Add a reaction cocktail containing recombinant PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate at room temperature for 1 hour.

-

Detection:

-

Data Acquisition: Immediately measure the luminescent signal using a microplate reader. The signal intensity is directly proportional to PARP activity.

-

Data Analysis: Calculate the percent inhibition of PARP activity for each compound concentration relative to the vehicle control. Determine the IC50 for PARP inhibition by plotting percent inhibition against the log of compound concentration.

Data Presentation: PARP Inhibition

| Compound | Target | IC50 (nM) |

| This compound | PARP1 | [Insert Value] |

| Olaparib (Control) | PARP1 | [Insert Value] |

Conclusion and Forward Strategy

This technical guide outlines a systematic, three-phased approach to the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to hypothesis-driven target identification, this workflow is designed to generate a comprehensive and decision-enabling dataset.

-

If the compound is cytotoxic and induces apoptosis, cell cycle arrest, and DDR markers, and directly inhibits PARP, it warrants further investigation as a potential PARP inhibitor. Next steps would include PARP trapping assays and evaluation in a panel of cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) to confirm a synthetic lethal mechanism.

-

If the compound is cytotoxic but does not inhibit PARP, the data from the apoptosis and cell cycle assays will be crucial in guiding alternative hypothesis-driven studies, such as screening against other kinase panels or investigating interference with other cellular processes.

The strength of this strategy lies in its iterative and logical design, ensuring that each experimental phase builds upon the last to create a scientifically sound profile of a novel compound, paving the way for its potential journey into preclinical and clinical development.

References

-

Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

- Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-11.

-

NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

-

Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

- Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Authorea.

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

-

BMG Labtech. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

- Grellet, E., et al. (2022).

-

BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

- Redwood, A. B., et al. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1411, 263-79.

- Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5.

- Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.

- Zandarashvili, L., et al. (2020).

- Chimirri, A., et al. (1997). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)

-

OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.

-

Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 6. biocompare.com [biocompare.com]

- 7. nanocellect.com [nanocellect.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

Introduction: The N-Phenylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Mechanisms of Action of N-Phenylbenzamide Compounds

The N-phenylbenzamide core is a remarkably versatile scaffold in modern drug discovery. Characterized by a central amide linkage connecting two aryl rings, this structural motif serves as a rigid planar backbone, enabling precise orientation of various substituents to engage with biological targets. This inherent conformational rigidity, combined with the potential for diverse chemical modifications on either phenyl ring, has established N-phenylbenzamides as "privileged structures." They are capable of interacting with a wide array of protein targets, including enzymes and receptors, leading to their development as potent therapeutic agents for conditions ranging from cancer and metabolic disorders to infectious diseases.

This guide provides a detailed exploration of the primary mechanisms through which N-phenylbenzamide compounds exert their biological effects. We will delve into their roles as inhibitors of key enzyme families, supported by field-proven experimental workflows for mechanism-of-action studies, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

Part I: Core Mechanisms of Action

Chapter 1: Sirtuin/Histone Deacetylase (HDAC) Inhibition

One of the most significant activities of N-phenylbenzamide derivatives is the potent and often selective inhibition of sirtuins, a class of NAD+-dependent histone deacetylases (HDACs). Sirtuins play crucial roles in regulating cellular metabolism, DNA repair, and inflammation, making them attractive therapeutic targets.

Mechanism of Inhibition: N-phenylbenzamide-based inhibitors, such as the well-characterized compound EX-527 (Selisistat), function as highly selective inhibitors of SIRT1. Mechanistic studies have revealed that these compounds do not compete with the acetylated peptide substrate. Instead, they exhibit a non-competitive or uncompetitive mode of inhibition with respect to the essential cofactor NAD+. The inhibitor is believed to bind to a pocket adjacent to the NAD+ binding site, which becomes available after the substrate has bound and the initial catalytic step (ADP-ribose formation) has occurred. This binding event prevents the subsequent deacetylation step, effectively halting the enzyme's catalytic cycle. This specific mechanism contributes to the high selectivity of these compounds for certain sirtuin isoforms over others.

The inhibitory activity extends beyond SIRT1 to other isoforms like SIRT2 and SIRT3, leading to downstream effects such as the hyperacetylation of key cellular proteins like p53 and tubulin. This modulation of protein acetylation is a cornerstone of their anticancer and neuroprotective effects.

Signaling Pathway: SIRT1 Inhibition The diagram below illustrates the central role of SIRT1 and the intervention point for N-phenylbenzamide inhibitors.

Caption: Experimental workflow for a fluorescence-based SIRT1 inhibition assay.

Workflow 2: Cellular Target Engagement - Western Blot for Histone Acetylation

This workflow validates if the compound engages its target in a cellular context by measuring changes in the acetylation status of a known downstream substrate. For a SIRT1 inhibitor, this would be an increase in the acetylation of proteins like p53 or histone H3.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A549, HCT116) to ~70-80% confluency.

-

Treat the cells with various concentrations of the N-phenylbenzamide compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-p53 (Lys382) or anti-acetyl-Histone H3 (Lys9)).

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., total p53 or total Histone H3) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated protein signal to the total protein and the loading control.

-

Conclusion

The N-phenylbenzamide scaffold represents a highly successful platform for the design of potent and selective modulators of critical biological targets. Their mechanisms of action, primarily centered on the inhibition of sirtuins and protein kinases, have paved the way for their investigation in oncology, metabolic disease, and neurodegenerative disorders. The ability to fine-tune their activity and selectivity through synthetic modification, combined with robust experimental workflows for mechanistic validation, ensures that N-phenylbenzamide derivatives will remain a focal point of medicinal chemistry research for the foreseeable future.

References

-

Title: N-(3-(Piperidin-1-yl)phenyl)benzamides and N-(3-(Piperidin-1-yl)phenyl)benzo[d]isoxazole-3-carboxamides as Sirtuin Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Discovery of N-Phenylbenzamide-Based Selective Sirtuin 2 (SIRT2) Inhibitors: A Novel Class of Agents against Pancreatic Cancer Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Discovery of a new class of selective sirtuin 1 (SIRT1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: NVP-BHG712: A new N-phenyl-N'-pyridinylurea derivative with potent and selective anti-angiogenic activity Source: The Journal of steroid biochemistry and molecular biology URL: [Link]

-

Title: Discovery of N-phenyl-benzamide derivatives as a new class of potent InhA inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Novel N-phenyl-benzamide derivatives as M-current inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Spectroscopic and Structural Elucidation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in first-principle spectroscopic theory and comparative data from analogous chemical structures. It is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering detailed protocols for spectroscopic analysis, predicted data tables, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are structured to provide a robust framework for the characterization and structural validation of this and similar bifunctional aromatic compounds.

Introduction and Molecular Overview

This compound is a biaryl carboxamide featuring a unique combination of functional groups: a tertiary N,N-dimethylbenzamide moiety linked to a 2-aminophenyl group. This structure presents an interesting subject for spectroscopic analysis due to the electronic interplay between the electron-donating primary amine (-NH₂) and the electron-withdrawing, sterically influential N,N-dimethylcarboxamide group (-CON(CH₃)₂). Accurate structural elucidation is the cornerstone of any research and development effort, enabling confident downstream applications.

This guide provides the predicted spectroscopic signatures for this molecule to aid in its identification and characterization. The predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related compounds.

Molecular Structure

The molecular structure, with the IUPAC name this compound and molecular formula C₁₅H₁₆N₂O, is depicted below.[1]

Caption: Molecular structure of this compound.

Integrated Spectroscopic Characterization Workflow

The definitive structural confirmation of a novel or synthesized compound is a multi-step process. It relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecular architecture.

Caption: General workflow for the structural elucidation of a synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for determining the connectivity and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to be complex, particularly in the aromatic region, due to the presence of two distinct, substituted phenyl rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H and O-H protons.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Sweep Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | m | 4H | Protons on N,N-dimethylbenzamide ring | Aromatic protons ortho and meta to the amide group, influenced by the biaryl linkage. Expected to be complex multiplets. |

| ~6.7 - 7.2 | m | 4H | Protons on 2-aminophenyl ring | Aromatic protons influenced by the strongly electron-donating -NH₂ group, shifting them upfield. Complex splitting is expected.[2][3][4][5] |

| ~5.0 | br s | 2H | -NH₂ protons | Broad singlet due to quadrupole broadening and exchange. Position is solvent and concentration-dependent. |

| ~2.9 - 3.1 | br s | 6H | -N(CH₃)₂ protons | Two methyl groups on the amide nitrogen. May appear as a single broad singlet or two distinct singlets due to restricted C-N bond rotation.[6][7] |

Expertise & Experience: Interpreting the Spectrum

The causality behind these predictions lies in fundamental electronic effects. The protons on the 2-aminophenyl ring are expected to be shifted significantly upfield compared to those on the benzamide ring. This is a direct consequence of the strong +M (mesomeric) effect of the amino group, which increases electron density on its attached ring, causing shielding. Conversely, the -M effect of the carbonyl group deshields the protons on the benzamide ring.

The N,N-dimethyl signal is particularly diagnostic. The amide C-N bond has significant double-bond character, leading to hindered rotation. If this rotation is slow on the NMR timescale at the analysis temperature, the two methyl groups are chemically non-equivalent, resulting in two separate singlets. If rotation is fast, they become equivalent and a single, potentially broad, singlet is observed. This phenomenon provides valuable information about the electronic and steric environment around the amide bond.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Sweep Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~170.5 | C=O (Amide carbonyl) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic chemical shift for tertiary amides.[6] |

| ~148.0 | C-NH₂ (Carbon on aminophenyl ring) | The carbon atom directly attached to the electron-donating amino group is significantly shielded relative to other quaternary aromatic carbons. |

| ~120 - 145 | Aromatic carbons (10 signals) | A complex region with multiple signals for the 10 non-equivalent aromatic carbons. Quaternary carbons (ipso-carbons) will generally have weaker signals.[8] |

| ~35 - 40 | -N(CH₃)₂ (Amide methyl carbons) | Typical range for methyl groups attached to an amide nitrogen. Two signals may be observed if C-N bond rotation is restricted.[6][9] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Rationale |

| ~3450 and ~3350 | Medium | N-H asymmetric & symmetric stretching | The two distinct peaks are the hallmark of a primary amine (-NH₂).[10] |

| ~3050 | Weak | Aromatic C-H stretching | Characteristic absorption for C-H bonds on a benzene ring, appearing just above 3000 cm⁻¹.[4] |

| ~1645 | Strong | C=O stretching (Amide I band) | A very strong and sharp absorption characteristic of the tertiary amide carbonyl group. Its position indicates conjugation with the aromatic ring.[11][12] |

| ~1600, ~1500 | Medium | Aromatic C=C stretching | These absorptions are characteristic of the benzene ring itself.[2][3][4] |

| ~1350 | Medium | Aromatic C-N stretching | Corresponds to the stretching vibration of the C-N bond between the aromatic ring and the amino group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula of a compound. The fragmentation pattern observed offers further structural confirmation, acting as a molecular fingerprint.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as one with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically keeps the molecule intact.

-

Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern if present.

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Assignment | Rationale |

| 241.1335 | [M+H]⁺ | The calculated exact mass of C₁₅H₁₆N₂O is 240.1263. The protonated molecule [C₁₅H₁₇N₂O]⁺ should be observed as the base peak or molecular ion peak in ESI-MS.[1] |

| 196.1070 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamino radical from the protonated molecule. |

| 120.0808 | [C₇H₇NO]⁺ | Cleavage of the biaryl C-C bond, resulting in the protonated N,N-dimethylaminobenzoyl cation. |

| 105.0335 | [C₇H₅O]⁺ | A common fragment for benzamides, the benzoyl cation, formed by cleavage of the amide C-N bond.[13][14][15] |

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides valuable structural information. One of the most likely fragmentation pathways involves the cleavage of the amide group, which is a common and well-understood process for this class of compounds.

Caption: A predicted key fragmentation pathway for protonated this compound.

Conclusion

References

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).

-

10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

GC-MS of N,N-dimethylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Solved: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. (2021). Chegg. Retrieved from [Link]

-

Solved: 7. (9 pts) (a) Provide the fragmentation reactions to account for each of the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149). (2020). Chegg. Retrieved from [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Development of a spectroscopic assay for bifunctional ligand-protein conjugates based on copper. (2004). PubMed. Retrieved from [Link]

-

15.8: Spectroscopy of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved from [Link]

-

N,4-Dimethylbenzamide;dmba - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

N,N-Dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. This compound | C15H16N2O | CID 56776745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]